N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a naphthalene moiety, and an amide group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to form the ethylamine derivative.
Amide Formation: The final step involves coupling the thiazole and naphthalene derivatives through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiazole positions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or amide derivatives.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
tert-Butyl carbamate: Another compound with an amide group, used in similar synthetic applications.
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride stands out due to its complex structure, which combines a thiazole ring, a naphthalene moiety, and an amide group. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24ClN3OS |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H23N3OS.ClH/c1-12(2)20-22-13(3)18(25-20)19(24)23-17(11-21)16-9-8-14-6-4-5-7-15(14)10-16;/h4-10,12,17H,11,21H2,1-3H3,(H,23,24);1H |
InChI Key |
UJFKUAHHKSLWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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